molecular formula C24H21Br3I3N5O8 B1621766 Ioxabrolic acid CAS No. 96191-65-0

Ioxabrolic acid

Cat. No.: B1621766
CAS No.: 96191-65-0
M. Wt: 1127.9 g/mol
InChI Key: OJCPHFBLBNKCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ioxabrolic acid is a complex organic compound with the molecular formula C24H21Br3I3N5O8 . It is known for its unique structure, which includes multiple halogen atoms, making it a significant compound in various scientific and industrial applications.

Preparation Methods

The synthesis of ioxabrolic acid involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of halogen atoms. Common synthetic routes include:

Chemical Reactions Analysis

Ioxabrolic acid undergoes various chemical reactions, including:

Scientific Research Applications

Ioxabrolic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ioxabrolic acid involves its interaction with specific molecular targets. It acts as a contrast agent by blocking X-rays, allowing for the visualization of internal structures in diagnostic imaging . The presence of iodine atoms enhances its ability to absorb X-rays, making it effective in various imaging techniques.

Comparison with Similar Compounds

Ioxabrolic acid can be compared with other halogenated organic compounds such as:

This compound stands out due to its complex structure and the presence of multiple halogen atoms, which provide unique properties and applications.

Properties

CAS No.

96191-65-0

Molecular Formula

C24H21Br3I3N5O8

Molecular Weight

1127.9 g/mol

IUPAC Name

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-tribromo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C24H21Br3I3N5O8/c1-7(37)35(3)20-14(26)9(21(39)31-2)13(25)10(15(20)27)22(40)33-6-8(38)34-19-17(29)11(23(41)32-4-5-36)16(28)12(18(19)30)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,41)(H,33,40)(H,34,38)(H,42,43)

InChI Key

OJCPHFBLBNKCNX-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1Br)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)Br)C(=O)NC)Br

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1Br)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)Br)C(=O)NC)Br

96191-65-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.